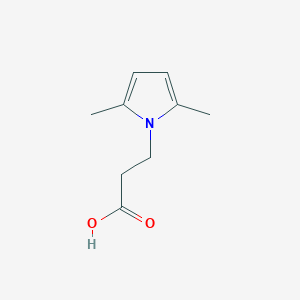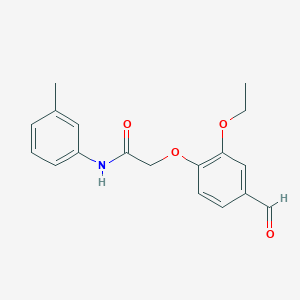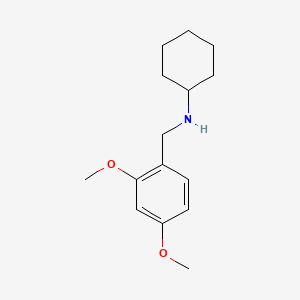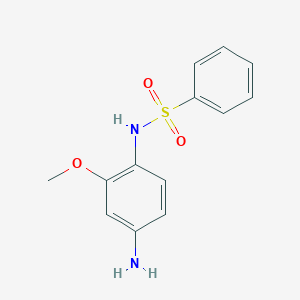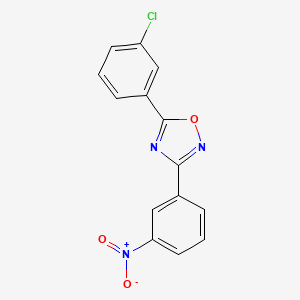
5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole" is a derivative of 1,2,4-oxadiazole, a class of heterocyclic compounds that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. While the specific compound is not directly discussed in the provided papers, these papers do offer insights into the chemistry of related oxadiazole derivatives, which can be used to infer some aspects of the target compound's behavior and characteristics.
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of appropriate precursors under conditions that facilitate the formation of the oxadiazole ring. For instance, the synthesis of 3-(4-chlorophenyl)-4-formyl-[1, 2, 3] oxadiazol-3-ium-5-olate was achieved using ultrasonication, which is noted to be an eco-friendly and efficient method that reduces reaction time and improves yield . This suggests that similar methods could potentially be applied to synthesize the target compound, possibly involving chlorination and nitration steps to introduce the respective phenyl substituents.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction, revealing that it crystallizes in the orthorhombic space group with specific unit cell parameters . Density functional theory (DFT) calculations can complement experimental data, providing insights into the electronic properties and molecular geometry. Such analyses could be applied to the target compound to predict its structure and behavior.
Chemical Reactions Analysis
Oxadiazole derivatives can undergo various chemical reactions, including substitution reactions. For instance, nitration of 2,5-diphenyl-1,3,4-oxadiazole under different conditions yields a mixture of bisnitrophenyl derivatives, with the product ratio varying according to the reaction conditions . This indicates that the target compound could also participate in similar reactions, with its reactivity influenced by the presence of electron-withdrawing nitro and chloro substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as polarity, solubility, and thermal stability. For example, the NBO analysis of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole suggests increased molecular polarization due to electron movement from donor to acceptor . Additionally, the presence of nitro groups can enhance the electron-accepting ability of the compound, potentially affecting its reactivity and physical properties. The target compound's properties would likely be influenced by the chlorophenyl and nitrophenyl groups, which could be explored through experimental and theoretical studies.
Wissenschaftliche Forschungsanwendungen
1. Central Nervous System Depressant Activity
5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole and its derivatives have been explored for their potential Central Nervous System (CNS) depressant activities. These compounds, due to their -N=C-O- grouping, exhibit diverse biological activities. Specific compounds in this category, such as 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole and 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole, have shown promising results in antidepressant, anticonvulsant, and antianxiety activity without neurotoxicity (Singh et al., 2012).
2. Antimicrobial Properties
1,3,4-oxadiazole-based chalcone derivatives, including those with 5-(3-nitrophenyl)-1,3,4-oxadiazole, have been synthesized as potential antimicrobial agents against multidrug-resistant bacteria and fungi. These derivatives show significant antimicrobial properties, contributing to the development of new treatments against resistant strains (Joshi & Parikh, 2013).
3. Antibacterial Screening
S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol have been synthesized and screened for antibacterial activity. These compounds have been tested against various gram-negative and gram-positive bacteria, showing significant activity relative to standard drugs like Ciprofloxacin and Gentamycin (Aziz‐ur‐Rehman et al., 2013).
4. Corrosion Inhibition
Newly synthesized oxadiazole derivatives have been investigated for their efficiency in inhibiting corrosion on mild steel in acidic environments. These derivatives display promising results in protecting metal surfaces, highlighting their potential application in industrial corrosion prevention (Kalia et al., 2020).
5. Cytotoxic Evaluation
Novel derivatives of 1,3,4-oxadiazole containing 5-phenyl thiophene moiety have been synthesized and evaluated for their anticancer properties. These compounds were tested against various cancer cell lines, revealing some level of cytotoxic activity, indicating potential applications in cancer therapy (Adimule et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3/c15-11-5-1-4-10(7-11)14-16-13(17-21-14)9-3-2-6-12(8-9)18(19)20/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFAAOXWAMPIIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358342 |
Source


|
| Record name | 5-(3-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
690988-86-4 |
Source


|
| Record name | 5-(3-chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1298122.png)
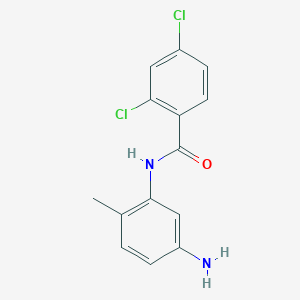
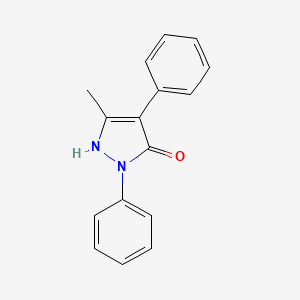

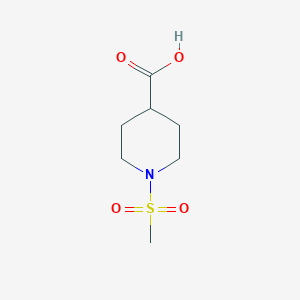
![N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline](/img/structure/B1298144.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole](/img/structure/B1298146.png)
